![molecular formula C18H16ClNO4 B2518970 methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate CAS No. 861209-26-9](/img/structure/B2518970.png)
methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
Overview
Description
“Methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate” is a complex organic compound. It’s also known as “Methyl (4-chlorobenzoyl)acetate” and has the molecular formula C10H9ClO3 . It’s used as a reactant in various chemical reactions .
Synthesis Analysis
This compound is involved in several chemical reactions, including oxidative coupling with aminopyridines, enantioselective hydrogenation of unprotected β-enamine esters, intramolecular cyclization, oxidative alkylation of benzylic C-H bonds, and tandem oxidative coupling and annulation of phenols .Molecular Structure Analysis
The molecular structure of this compound is characterized by a chlorobenzoyl group attached to an acetate group. The molecular weight is 212.63 Da .Chemical Reactions Analysis
As a reactant, this compound is involved in various chemical reactions. These include oxidative coupling with aminopyridines, enantioselective hydrogenation of unprotected β-enamine esters, intramolecular cyclization, oxidative alkylation of benzylic C-H bonds, and tandem oxidative coupling and annulation of phenols .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 298.9±15.0 °C at 760 mmHg, and a flash point of 125.5±19.4 °C . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Oxidative Coupling with Aminopyridines
Methyl (4-chlorobenzoyl)acetate can participate in oxidative coupling reactions with aminopyridines. These reactions yield valuable heterocyclic compounds, which find applications in medicinal chemistry, agrochemicals, and materials science .
Enantioselective Hydrogenation of Unprotected β-Enamine Esters
Researchers have explored the enantioselective hydrogenation of unprotected β-enamine esters using this compound. Enantioselective hydrogenation is crucial for the synthesis of chiral molecules, such as pharmaceutical intermediates and natural products .
Intramolecular Cyclization
Methyl (4-chlorobenzoyl)acetate can undergo intramolecular cyclization reactions. These transformations lead to the formation of cyclic structures, which are essential in drug discovery, flavor chemistry, and materials science .
Oxidative Alkylation of Benzylic C-H Bonds
The compound participates in oxidative alkylation reactions, specifically targeting benzylic C-H bonds. These reactions allow the introduction of alkyl groups onto aromatic rings, enabling the synthesis of diverse organic compounds .
Tandem Oxidative Coupling and Annulation of Phenols
Phenols can react with methyl (4-chlorobenzoyl)acetate in tandem oxidative coupling and annulation processes. These reactions lead to the construction of complex polycyclic structures, which have applications in natural product synthesis and materials chemistry .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known to be involved in several chemical reactions such as oxidative coupling with aminopyridines, enantioselective hydrogenation of unprotected β-enamine esters, intramolecular cyclization, oxidative alkylation of benzylic c-h bonds, and tandem oxidative coupling and annulation of phenols .
Biochemical Pathways
The compound is involved in several biochemical pathways, including oxidative coupling with aminopyridines, enantioselective hydrogenation of unprotected β-enamine esters, intramolecular cyclization, oxidative alkylation of benzylic C-H bonds, and tandem oxidative coupling and annulation of phenols . These pathways can lead to various downstream effects, depending on the context and environment in which the reactions occur.
properties
IUPAC Name |
methyl 2-[4-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4/c1-23-17(21)10-14-11-24-16-5-3-2-4-15(16)20(14)18(22)12-6-8-13(19)9-7-12/h2-9,14H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGPQFOXXMCWCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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